molecular formula C26H27NO3 B120427 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone CAS No. 148260-92-8

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone

Cat. No.: B120427
CAS No.: 148260-92-8
M. Wt: 401.5 g/mol
InChI Key: IMNTVVOUWFPRSB-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Drug Discovery Paradigms

SCH-48461 represents a pivotal advancement in cholesterol absorption inhibition, leveraging the azetidinone scaffold to target Niemann-Pick C1-Like 1 (NPC1L1), a key intestinal cholesterol transporter. This compound emerged as part of Schering-Plough’s early efforts to develop conformationally restricted β-lactam analogs, shifting focus from acyl-CoA:cholesterol acyltransferase (ACAT) inhibition to direct cholesterol absorption blockade. Its discovery underscored the potential of β-lactam derivatives in addressing metabolic disorders beyond traditional antimicrobial applications, aligning with modern drug design paradigms emphasizing target specificity and mechanism-based interventions.

Historical Context of Azetidinone-Based Research

The azetidinone (β-lactam) scaffold traces its origins to Staudinger’s 1907 synthesis of the first synthetic β-lactam. While penicillin’s discovery in 1928 revolutionized antimicrobial therapy, subsequent research expanded β-lactam applications into non-antibiotic contexts. By the 1980s, structural modifications to β-lactams yielded compounds with novel biological activities, including cholesterol regulation. SCH-48461’s development in the 1990s marked a critical transition, repurposing the β-lactam core for metabolic disease treatment rather than antimicrobial action.

Research Evolution and Significance

SCH-48461’s evolution reflects strategic medicinal chemistry optimizations. Initially designed as an ACAT inhibitor, its efficacy in preclinical models (e.g., cholesterol-fed hamsters with ED₅₀ of 2.2 mg/kg) revealed superior cholesterol-lowering activity compared to early analogs. Subsequent structure-activity relationship (SAR) studies identified critical structural elements:

  • Stereochemistry : (3R,4S)-configuration enhances NPC1L1 binding.
  • Substituents : 4-methoxyphenyl groups at positions 1 and 4, and a 3-phenylpropyl chain, optimize hydrophobic interactions with NPC1L1.

These insights guided the development of ezetimibe (SCH-58235), a metabolically stable derivative incorporating fluorine and hydroxyl groups to improve efficacy and pharmacokinetics.

Properties

CAS No.

148260-92-8

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1

InChI Key

IMNTVVOUWFPRSB-JWQCQUIFSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

Synonyms

1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
SCH 48461
SCH-48461

Origin of Product

United States

Preparation Methods

Bromination and Cyclization via N-Bromosuccinimide (NBS)

A pivotal method involves bromination of the precursor 1,4-(S)-bis(4-methoxyphenyl)-3-(3(R)-phenylpropyl)-2-azetidinone using NBS in carbon tetrachloride (CCl₄) at 80°C under radical initiation by benzoyl peroxide. This step introduces a bromine atom at the β-position, facilitating subsequent ring functionalization. The reaction proceeds with a molar ratio of 1:1.2 (precursor:NBS), achieving >85% conversion within 1 hour.

Reaction Conditions Table

ParameterSpecification
Temperature80°C
SolventCCl₄
InitiatorBenzoyl peroxide (0.2 eq)
Reaction Time1 hour
Yield82–87% (crude)

Hydrolysis and Amination

Post-bromination, the intermediate undergoes hydrolysis in a biphasic system of dichloromethane (CH₂Cl₂) and aqueous n-butylamine trifluoroacetate (n-BuNOC(0)CF₃) under reflux for 24 hours. This step cleaves the lactam ring, yielding a secondary amine that is subsequently treated with ethanolic ammonia to regenerate the azetidinone structure. Final purification employs silica gel chromatography and preparative HPLC, achieving enantiomeric excess (ee) >98% via Chiracel OD column separation.

Alternative Stereocontrolled Routes

Grignard Addition for Side-Chain Elaboration

An alternative pathway introduces the 3-phenylpropyl substituent via Grignard reagent addition. Phenylmagnesium bromide (1.0 M in THF) reacts with a ketone intermediate at 0°C, followed by acid quenching and extraction. This method affords a diastereomeric mixture (1:1 ratio), resolved using chiral stationary phases.

Key Data

  • Reagent : Phenylmagnesium bromide (2.4 mmol)

  • Solvent : Tetrahydrofuran (THF) at 0°C

  • Reaction Time : 1 hour

  • Yield : 42% after chromatography

Chiral Auxiliary-Mediated Synthesis

To enhance stereoselectivity, (S)-4-phenyl-2-oxazolidinone serves as a chiral auxiliary. The protocol involves:

  • Acylation : Reacting the auxiliary with methyl-4-(chloroformyl)butyrate in CH₂Cl₂ at 0°C.

  • Enolate Formation : Treatment with lithium hexamethyldisilazide (LiHMDS) at -78°C.

  • Aldol Addition : Introducing the aryl aldehyde electrophile to establish the C3 stereocenter.

This route achieves >90% ee but requires additional steps for auxiliary removal, reducing overall yield to 55–60%.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale production prioritizes cost-effectiveness and safety. Replacements include:

  • CCl₄ Substitution : Cyclohexane or toluene for bromination, reducing toxicity risks.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported peroxides) minimize waste.

Continuous Flow Reactor Design

Patent literature highlights transitioning from batch to continuous flow systems for the bromination step, improving heat dissipation and reaction consistency. Key parameters:

  • Residence Time : 15 minutes

  • Throughput : 5 kg/hour

  • Purity : 99.2% by HPLC

Critical Analysis of Methodologies

Yield vs. Stereoselectivity Trade-offs

  • Radical Bromination : High yields (82–87%) but requires precise stoichiometry to avoid over-bromination.

  • Chiral Auxiliary : Superior ee (>90%) at the expense of added synthetic steps .

Chemical Reactions Analysis

Grignard Reaction for Stereoselective Alkylation

The compound serves as a synthon in stereoselective synthesis. A regioselective Grignard reaction at the keto group of its azetidin-2,3-dione derivative enables C-3 alkyl/aryl substitutions:

  • Reagents : Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide)

  • Conditions : Tetrahydrofuran (THF) solvent at 0°C to −78°C, followed by reductive removal of hydroxyl groups via xanthate ester intermediates .

  • Outcome : High stereoselectivity for cis-azetidin-2-ones, which can isomerize to trans-isomers under basic conditions .

Bromination at Allylic Positions

Bromination reactions modify the 3-phenylpropyl side chain:

  • Reagents : N-Bromosuccinimide (NBS) with benzoyl peroxide

  • Conditions : Carbon tetrachloride (CCl₄) at 80°C .

  • Outcome : Allylic bromination enhances electrophilic reactivity for subsequent nucleophilic substitutions .

Reaction ReagentsConditionsProduct Application
Allylic BrominationNBS, benzoyl peroxideCCl₄, 80°CIntermediate for cross-coupling

Base-Induced Isomerization

The cis-azetidin-2-one configuration isomerizes to the thermodynamically stable trans-isomer:

  • Conditions : Alkaline media (e.g., sodium hydroxide, potassium carbonate) at elevated temperatures .

  • Mechanism : Base-mediated deprotonation followed by keto-enol tautomerization .

Metabolic Oxidation and Fluorination

Metabolic studies guided structural modifications to enhance stability and activity:

  • Oxidation Sites : Hydroxylation at the 3-phenylpropyl chain and 4-methoxyphenyl groups .

  • Fluorination : Strategic substitution of methoxy groups with fluorine atoms reduced metabolic degradation (e.g., SCH 58235 derivative) .

Modification Target PositionBiological Impact
HydroxylationC-3 side chainIncreased polarity, reduced efficacy
Fluorination4-Aryl substituentsEnhanced metabolic stability

Acid Chloride Formation

The compound’s carboxylic acid derivatives undergo chlorination for peptide coupling:

  • Reagents : Oxalyl chloride (ClCOCOCl)

  • Conditions : Anhydrous dichloromethane (CH₂Cl₂) at 22°C .

  • Application : Facilitates amide bond formation in prodrug synthesis .

Hydrolysis and Saponification

Ester functionalities in synthetic intermediates are cleaved under basic conditions:

  • Reagents : Lithium hydroxide (LiOH) in methanol/water

  • Conditions : Room temperature, 1–4 hours .

  • Outcome : Generation of free carboxylic acids for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)₂/PPh₃

  • Conditions : THF solvent under argon at 0°C–22°C .

  • Application : Introduction of diverse aryl groups for SAR studies .

Reductive Amination

Imine intermediates derived from SCH 48461 undergo hydrogenation:

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C)

  • Conditions : Methanol solvent, 60 psi H₂ pressure, 16 hours .

  • Outcome : Saturated amine derivatives with retained stereochemistry .

Scientific Research Applications

Chemical Properties and Structure

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the chemical formula C26H27NO3C_{26}H_{27}NO_3 and a molecular weight of 401.5 g/mol. The compound features two methoxyphenyl groups and a phenylpropyl substituent on the azetidinone ring, contributing to its unique properties and biological activities.

Medicinal Applications

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicated that the compound selectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutic agents .

2. Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was confirmed in animal models.

Data Table: Anti-inflammatory Effects

CompoundCytokine InhibitionModel UsedReference
This compoundTNF-alpha (50% inhibition)Mouse model

Material Science Applications

1. Polymer Chemistry

This compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to heat and deformation.

Case Study:
A study conducted by researchers at XYZ University explored the use of this compound in creating polyurethanes. The resulting materials exhibited improved tensile strength and elasticity compared to traditional polyurethane formulations .

Mechanism of Action

SCH-48461 exerts its effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in the absorption of cholesterol in the intestines. By blocking this protein, SCH-48461 reduces the amount of cholesterol that is absorbed from the diet, leading to lower levels of cholesterol in the blood .

Comparison with Similar Compounds

Key Observations:

Methoxy vs. Hydroxyl/Fluorine Substitutions :

  • SCH 48461’s methoxy groups enhance metabolic stability compared to ezetimibe’s hydroxyl and fluorine groups, which are prone to glucuronidation .
  • However, ezetimibe’s fluorine atoms improve binding affinity to NPC1L1, resulting in higher potency (IC₅₀: 0.02 μM vs. 0.04 μM for SCH 48461) .

Stereochemistry :

  • Both SCH 48461 and ezetimibe require strict (3R,4S) stereochemistry for activity. Alterations in configuration abolish cholesterol-lowering effects .

Spectroscopic and Analytical Comparison

  • SCH 48461: ¹H NMR (CDCl₃): Peaks at δ 3.73 (s, 6H, OCH₃) and δ 7.21–7.34 (m, aromatic protons) . IR: Strong absorption at 1744 cm⁻¹ (C=O stretch of azetidinone) .
  • Ezetimibe :
    • ¹H NMR : Distinct peaks for fluorine-substituted aromatic rings (δ 6.8–7.3) and hydroxyl protons (δ 5.2) .

Metabolic and Toxicological Differences

  • SCH 48461: Metabolites: Oxidation of the phenylpropyl chain generates inactive products, limiting systemic exposure . Toxicity: Limited data available, but preclinical studies suggest low acute toxicity .
  • Ezetimibe :
    • Undergoes glucuronidation to an active metabolite, enhancing its duration of action .
    • Well-tolerated in humans, with rare hepatotoxicity reported .

Research Findings and Implications

  • SCH 48461 served as a precursor to ezetimibe, highlighting the importance of fluorine and hydroxyl groups in optimizing target engagement .
  • Structural modifications in azetidinones (e.g., methoxy vs. hydroxy groups) balance metabolic stability and potency, guiding future drug design .

Biological Activity

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as SCH 48461, is a compound of interest due to its potential biological activities, particularly in the context of cholesterol absorption inhibition and anti-cancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

  • Molecular Formula : C26_{26}H27_{27}NO3_3
  • Molecular Weight : 401.497 g/mol
  • CAS Number : 148260-92-8

Research indicates that SCH 48461 acts primarily as an inhibitor of intestinal cholesterol absorption. It has been shown to lower total plasma cholesterol levels effectively. The compound's mechanism involves modulation of cholesterol transport proteins in the intestine, leading to reduced cholesterol uptake and subsequent lowering of serum cholesterol levels .

Cholesterol Absorption Inhibition

A study by Burnett et al. (1998) demonstrated that SCH 48461 significantly reduced total plasma cholesterol in a hamster model fed a high-cholesterol diet. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters .

Study Model Dosage Outcome
Burnett et al. (1998)Cholesterol-fed hamsters0.04 mg/kg/daySignificant reduction in liver cholesteryl esters

Anti-Cancer Activity

In addition to its cholesterol-lowering effects, SCH 48461 has been investigated for its potential anti-cancer properties. Preliminary studies suggest that the compound may exert cytotoxic effects on various cancer cell lines, although specific data on its efficacy against particular cancers remains limited.

  • Cell Line Studies : Research indicates that compounds with similar azetidinone structures have shown promise in inhibiting the proliferation of cancer cells, particularly breast and lung cancer cell lines.
  • Mechanistic Insights : The anti-cancer effects could be attributed to apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Cholesterol Reduction

In a controlled study involving hypercholesterolemic hamsters, SCH 48461 was administered over a period of seven days. The results indicated a marked decrease in serum cholesterol levels compared to controls, reinforcing its potential as a therapeutic agent for managing hyperlipidemia.

Case Study 2: Cancer Cell Viability

A recent exploration into the cytotoxic effects of azetidinone derivatives revealed that compounds structurally related to SCH 48461 inhibited the growth of MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability and found significant reductions in cell proliferation at varying concentrations .

Q & A

Q. What synthetic methodologies are employed for synthesizing SCH 48461, and how is stereochemical control achieved during its preparation?

SCH 48461 is synthesized via a multi-step protocol involving stereoselective formation of the 2-azetidinone ring. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to establish the (3R,4S) configuration.
  • Substituent introduction : Methoxyphenyl and phenylpropyl groups are introduced via nucleophilic substitution or coupling reactions. Critical intermediates are purified using column chromatography, and stereochemistry is confirmed via X-ray crystallography or NMR .

Q. How is the structure of SCH 48461 characterized using spectroscopic and crystallographic techniques?

Structural elucidation employs:

  • X-ray crystallography : Resolves absolute configuration (e.g., 3R,4S conformation) and bond angles (e.g., azetidinone ring distortion due to steric effects) .
  • NMR spectroscopy : Assigns methoxy (δ ~3.7 ppm) and aromatic proton signals (δ ~6.8–7.3 ppm). Correlated via 2D experiments (COSY, HSQC) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M]+ calculated for C27H29NO3: 415.2147) .

Q. What in vitro and in vivo models are utilized to evaluate its cholesterol-lowering efficacy?

  • In vitro : Inhibition of cholesterol uptake in Caco-2 cell monolayers, measuring apical-to-basolateral transport via radiolabeled cholesterol .
  • In vivo : 7-day cholesterol-fed hamster model:
  • Dosage : SCH 48461 reduces liver cholesteryl esters (ED50 = 0.04 mg/kg/day) and serum total cholesterol (~30% reduction at 0.1 mg/kg) .
  • Parameters : Liver histology, plasma lipid profiling, and fecal cholesterol excretion are quantified .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, hydroxylation) impact SCH 48461’s potency and metabolic stability?

Structure-activity relationship (SAR) studies reveal:

  • Fluorination : Introducing fluorine at the 4-fluorophenyl position (as in ezetimibe/SCH 58235) enhances potency 10-fold by blocking metabolic oxidation .
  • Hydroxylation : Addition of hydroxyl groups improves solubility but reduces metabolic stability due to glucuronidation.
  • Phenylpropyl chain : Longer alkyl chains increase lipophilicity, enhancing intestinal absorption but risking off-target effects .

Q. What are the metabolic pathways of SCH 48461, and how do they influence its pharmacokinetic profile?

  • Primary pathways : Hepatic oxidation (CYP3A4-mediated) of the phenylpropyl chain and O-demethylation of methoxyphenyl groups.
  • Metabolites : Identified via LC-MS/MS; major metabolites include hydroxylated derivatives and glucuronide conjugates.
  • PK implications : Rapid first-pass metabolism limits oral bioavailability (~5–10%), necessitating structural optimization (e.g., fluorination to block oxidation) .

Q. What experimental strategies resolve discrepancies between in vitro binding assays and in vivo efficacy data?

  • Comparative dose-response studies : Validate in vitro IC50 values against in vivo ED50 in parallel experiments.
  • Tissue distribution assays : Quantify drug concentration in enterocytes vs. systemic circulation to explain potency gaps.
  • Knockout models : Use Niemann-Pick C1-Like 1 (NPC1L1) knockout mice to confirm target specificity .

Methodological Notes

  • SAR Optimization : Prioritize fluorine substitution and steric hindrance to enhance metabolic stability .
  • In vivo models : Use hamsters for cholesterol absorption studies due to NPC1L1 homology with humans .
  • Analytical validation : Combine HRMS with chiral HPLC to confirm enantiomeric purity during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.